molecular formula C25H44O3 B14440998 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol CAS No. 76402-11-4

2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol

Cat. No.: B14440998
CAS No.: 76402-11-4
M. Wt: 392.6 g/mol
InChI Key: WYBPYERZMBLFDX-UHFFFAOYSA-N
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Description

2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is an organic compound characterized by a long alkyl chain and a benzene ring with hydroxyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, yielding simpler hydrocarbons.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism by which 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The long alkyl chain may interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxytetradecyl)benzene-1,4-diol: Similar structure but lacks the methyl and propyl substituents.

    5,6-Dimethyl-3-propylbenzene-1,4-diol: Similar benzene ring structure but lacks the long alkyl chain.

Uniqueness

2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is unique due to the combination of a long alkyl chain and specific substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

76402-11-4

Molecular Formula

C25H44O3

Molecular Weight

392.6 g/mol

IUPAC Name

2-(1-hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol

InChI

InChI=1S/C25H44O3/c1-5-7-8-9-10-11-12-13-14-15-16-18-22(26)23-21(17-6-2)24(27)19(3)20(4)25(23)28/h22,26-28H,5-18H2,1-4H3

InChI Key

WYBPYERZMBLFDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C1=C(C(=C(C(=C1CCC)O)C)C)O)O

Origin of Product

United States

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